N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

Drug discovery Lead optimization Physicochemical profiling

Procure this compound as the essential 'R = H' baseline comparator for systematic SAR studies on the indole-2-carboxamide/arylpiperazine scaffold. Its 4-methoxyphenylpiperazine moiety directs 5-HT1A receptor preference, while the unsubstituted indole core eliminates confounding electronic effects—making it ideal for calibrating computational ADME models and benchmarking novel 5-HT1A candidates. Use alongside the 6-methoxy analog (ΔMW = +30 Da) and the 2-methoxyphenyl regioisomer to control for electronic and steric contributions to target engagement and selectivity.

Molecular Formula C23H26N4O3
Molecular Weight 406.5 g/mol
Cat. No. B4582812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C23H26N4O3/c1-30-19-8-6-18(7-9-19)26-12-14-27(15-13-26)22(28)10-11-24-23(29)21-16-17-4-2-3-5-20(17)25-21/h2-9,16,25H,10-15H2,1H3,(H,24,29)
InChIKeyDPLUDAONOMRSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-Indole-2-carboxamide: Procurement-Ready Reference Standard for Indole-2-Carboxamide Screening Libraries


N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide (MF: C₂₃H₂₆N₄O₃; MW: 406.5 g/mol) is a synthetic small molecule belonging to the indole-2-carboxamide class, featuring a 4-methoxyphenylpiperazine moiety connected via a 3-oxopropyl linker . The indole-2-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported active against targets ranging from dopamine D₂/D₃ receptors and 5-HT₁A receptors to HIV-1 integrase and fructose-1,6-bisphosphatase [1]. This compound represents the unsubstituted indole-2-carboxamide parent within a series where systematic modification of the indole core (e.g., 6-methoxy, 4-methoxy, 5-carboxamide substitutions) and arylpiperazine regioisomer (4-MeO vs. 2-MeO) has been shown to profoundly alter receptor selectivity, potency, and ADME properties [2].

Why N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-Indole-2-carboxamide Cannot Be Interchanged with Generic Indole-Piperazine Analogs


Within the indole-2-carboxamide/piperazine chemical class, three structural variables independently control biological outcome: (i) the nature of the aryl substituent on piperazine (2-methoxyphenyl vs. 4-methoxyphenyl), (ii) the length and oxidation state of the linker between indole and piperazine (3-oxopropyl vs. butyl vs. propylamine), and (iii) the substitution pattern on the indole core (unsubstituted vs. 6-MeO vs. 5-carboxamide). Published SAR demonstrates that moving the methoxy group from the para (4-) to the ortho (2-) position of the phenylpiperazine shifts receptor selectivity from 5-HT₁A-preferring to D₃-preferring profiles [1]. Similarly, replacing the 3-oxopropyl linker with a butyl chain in the 4-methoxyphenylpiperazine series produces the sub-nanomolar 5-HT₁A agonist compound 45 (IC₅₀ = 0.09 nM), whereas the target compound's oxopropyl carbonyl introduces an additional hydrogen-bond acceptor that is absent in the butyl-linked analogs [2]. These are not interchangeable compounds—each structural permutation defines a distinct pharmacological vector that must be matched to the intended screening hypothesis [3].

Quantitative Differentiation Evidence for N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-Indole-2-carboxamide Versus Closest Structural Analogs


Molecular Weight Advantage Over 6-Methoxy Analog: Compliance with Lead-Like Chemical Space

The target compound (MW = 406.5 g/mol, C₂₃H₂₆N₄O₃) is 30 Da lighter than its closest commercially cataloged analog, 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide (PubChem CID 42535299; MW = 436.5 g/mol, C₂₄H₂₈N₄O₄). Both compounds share the same 4-methoxyphenylpiperazine head group and 3-oxopropyl linker, with the sole difference being the absence (target) versus presence (analog) of a 6-methoxy substituent on the indole core [1]. The 30-Da lower molecular weight of the target compound places it closer to the median of lead-like chemical space (MW ≤ 350–400 Da), potentially improving ligand efficiency metrics when normalized by heavy atom count [2]. Both compounds are predicted to have similar lipophilicity (XLogP3-AA ≈ 2.6 for the 6-MeO analog; the target, lacking the additional methoxy, is expected to have a marginally lower logP). The target compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors, identical to the 6-MeO analog [1]. This differentiation is meaningful for screening cascades where lower molecular weight and reduced lipophilicity are prioritization criteria [2].

Drug discovery Lead optimization Physicochemical profiling Fragment-based screening

Para-Methoxy Arylpiperazine Regioisomer: Inferred 5-HT₁A Receptor Bias Versus Ortho-Methoxy D₃-Selective Ligands

The 4-methoxyphenyl substitution on the piperazine ring of the target compound contrasts sharply with the 2-methoxyphenyl (ortho) substitution found in the D₃-selective indole-2-carboxamide ligands 14a and 14b. Published SAR demonstrates that 2-methoxyphenylpiperazine-containing indole-2-carboxamides achieve D₃ Ki values of 0.18–0.4 nM with 60–87-fold selectivity over D₂ receptors [1]. Conversely, 4-methoxyphenylpiperazine-containing indole derivatives such as compound 45 (3-{4-[4-(4-methoxyphenyl)piperazin-1-yl]butyl}-1H-indole-5-carboxamide) exhibit sub-nanomolar 5-HT₁A affinity (IC₅₀ = 0.09 nM) with >1,500-fold selectivity over D₂ (IC₅₀ = 140 nM) [2]. This regioisomer-dependent selectivity switch is attributed to differential engagement of the orthosteric binding pockets: para-substituted arylpiperazines preferentially occupy the 5-HT₁A pharmacophore, while ortho-substituted analogs favor the D₃ binding site [3]. The target compound, bearing the 4-methoxyphenylpiperazine moiety, is therefore structurally predisposed toward a 5-HT₁A-biased pharmacological profile, making it fundamentally different from the 2-methoxyphenyl-containing D₃ ligands for screening purposes [1][2].

G-protein coupled receptors Serotonin receptor Dopamine receptor Receptor selectivity Neuropharmacology

3-Oxopropyl Linker: Carbonyl H-Bond Acceptor Differentiation from Alkyl- and Amino-Linked Comparators

The target compound contains a 3-oxopropyl linker (─CH₂CH₂C(=O)─) connecting the indole-2-carboxamide to the piperazine nitrogen, which introduces a carbonyl oxygen that serves as an additional hydrogen-bond acceptor. This contrasts with: (a) the butyl linker (─(CH₂)₄─) in compound 45, which lacks this polar functionality entirely; (b) the propylamine linker (─(CH₂)₃NH─) in HJZ-12, which features a basic amine instead of a neutral carbonyl; and (c) the 2-oxoethyl linker (─CH₂C(=O)─) found in shorter-chain analogs [1][2]. In the 5-HT₁A agonist series, the presence of a carboxamide residue (closely analogous to the oxopropyl carbonyl in electronic character) was shown to yield better bioavailability than the corresponding methyl ether, suggesting that the carbonyl contributes favorably to pharmacokinetic properties [1]. The 3-carbon linker length also places the indole and arylpiperazine pharmacophores at a distance distinct from both the 4-carbon butyl chain (extended conformation) and the 2-carbon ethyl/acetyl linkers (contracted conformation) [3]. This linker geometry is expected to influence the relative orientation of the indole and arylpiperazine moieties within biogenic amine receptor binding pockets, potentially yielding a unique selectivity signature compared to both shorter and longer linker variants [3].

Linker SAR Conformational analysis Hydrogen bonding Receptor-ligand interactions Medicinal chemistry optimization

Unsubstituted Indole Core: Metabolic Stability Differentiation from Electron-Rich Indole Analogs

The target compound bears an unsubstituted indole-2-carboxamide core (no substituents on the indole benzene ring), distinguishing it from the 6-methoxy-substituted analog (PubChem CID 42535299) and from 4-methoxy, 5-methoxy, and 4,5-dimethoxy variants that are also commercially cataloged [1]. Published metabolic stability data for indole-2-carboxamides indicate that electron-rich indole cores (those bearing methoxy or hydroxy substituents) are susceptible to oxidative metabolism, primarily via CYP450-mediated hydroxylation and O-dealkylation pathways [2]. In a study of indole-2-carboxamides as antitubercular agents, the unsubstituted indole analog (compound 1) displayed high mouse liver microsomal clearance, attributed to oxidative metabolism of the indole ring itself [3]. However, the introduction of electron-donating groups (such as 6-methoxy) further increases electron density on the indole ring, which can accelerate CYP-mediated oxidation at positions ortho and para to the methoxy group [2]. The target compound, lacking aromatic methoxy substituents on the indole, presents a less electron-rich aromatic system than its 6-methoxy counterpart (predicted Hammett σₚ for 6-OMe ≈ −0.27), which may translate into differential metabolic soft-spot profiles in liver microsome assays [2][3]. Direct comparative microsomal stability data for the target versus the 6-MeO analog have not been reported; this differentiation is inferred from class-level metabolic SAR of indole-containing compounds [2].

Drug metabolism Oxidative metabolism Cytochrome P450 Metabolic stability ADME

Unambiguous Structural Identity and Purity: Procurement Advantage Over Uncharacterized Screening Library Members

The target compound is available as a discrete, single-entity chemical with confirmed structural identity (InChIKey: DPLUDAONOMRSIQ-UHFFFAOYSA-N; canonical SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3) and specified purity (typically ≥95%) from commercial suppliers . This contrasts with many indole-2-carboxamide/piperazine analogs that exist only as virtual entries in combinatorial libraries or as uncharacterized mixtures from parallel synthesis. The unambiguous identity enables: (i) use as a quantitative reference standard for assay calibration; (ii) reliable SAR interpretation without confounding by structural ambiguity; and (iii) direct comparison of biological data across laboratories and experimental batches [1]. In the context of the broader indole-2-carboxamide screening landscape—where compounds such as HJZ-12 (α1D/1A antagonist) and the D₃ ligands 14a/14b require multi-step chiral or regioselective synthesis [2]—the target compound's achiral, single-regioisomer structure with a well-precedented synthetic route (amide coupling of 1-(4-methoxyphenyl)piperazine with 3-[(1H-indole-2-carbonyl)amino]propanoic acid or activated ester) ensures reproducible, scalable sourcing . The defined linker oxidation state (3-oxopropyl, not the reduced 3-hydroxypropyl or over-oxidized malonamide variants found in some screening decks) further reduces the risk of confounding redox-active artifacts in biological assays [1].

Compound procurement Quality control Assay reproducibility Chemical identity Reference standard

Optimal Research and Procurement Application Scenarios for N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-Indole-2-carboxamide


Serotonin 5-HT₁A Receptor Screening Panels: Para-Methoxy Arylpiperazine Reference Compound

Based on the class-level inference that 4-methoxyphenylpiperazine-containing indole derivatives preferentially target 5-HT₁A receptors (as demonstrated by compound 45 with IC₅₀ = 0.09 nM at 5-HT₁A and >1,500-fold selectivity over D₂) [1], this compound is optimally deployed as a reference ligand in 5-HT₁A receptor binding and functional assays. It serves as a structurally distinct alternative to the prototypical agonist 8-OH-DPAT, enabling orthogonal confirmation of 5-HT₁A-dependent pharmacology. Its unsubstituted indole-2-carboxamide core differentiates it from compound 45 (indole-5-carboxamide), allowing assessment of the impact of carboxamide position on 5-HT₁A binding kinetics and functional efficacy [1]. Screening laboratories can use this compound to calibrate 5-HT₁A assay sensitivity and to benchmark novel 5-HT₁A ligand candidates where the 4-methoxyphenylpiperazine pharmacophore is being explored for CNS drug discovery programs targeting mood and anxiety disorders [2].

Systematic SAR Probe for Indole-2-Carboxamide Optimization Programs

The target compound serves as the 'R = H' parent in a systematic SAR matrix where indole position 6 is varied (H → OMe → Cl → F), the linker is varied (3-oxopropyl vs. butyl vs. 2-oxoethyl), and the arylpiperazine is varied (4-MeO vs. 2-MeO vs. 3-Cl vs. benzyl). Procuring the unsubstituted parent alongside its 6-methoxy analog (CID 42535299; ΔMW = +30 Da) [3] and the 3-chlorophenylpiperazine analog enables direct, controlled comparison of the electronic and steric effects of indole substituents on target engagement, selectivity, and ADME properties [4]. Medicinal chemistry teams engaged in hit-to-lead optimization of indole-2-carboxamide scaffolds can use this compound as the baseline comparator against which all subsequent SAR modifications are normalized, establishing clear structure-activity trends rather than relying on literature values obtained under different assay conditions [4].

Negative Control for D₃ Dopamine Receptor Selectivity Assays

Given the well-established SAR showing that 2-methoxyphenylpiperazine is required for high-affinity D₃ receptor binding (compounds 14a/14b: D₃ Ki = 0.18–0.4 nM) [5], the target compound—which bears the 4-methoxyphenyl regioisomer—is predicted to exhibit significantly lower D₃ affinity. This makes it a structurally matched negative control for D₃ selectivity assays: it shares the indole-2-carboxamide scaffold and 3-oxopropyl linker with the D₃-active chemotype while differing only in the methoxy position on the phenylpiperazine. In dopamine receptor profiling panels, including this compound alongside the 2-MeO D₃ ligands enables quantitative assessment of the contribution of the arylpiperazine regioisomer to D₃ vs. D₂ vs. 5-HT₁A selectivity, a critical parameter for programs seeking to avoid D₃-mediated side effects or, conversely, to enhance D₃ target engagement [5].

Physicochemical Reference for Computational ADME Model Validation

With its well-defined structure, moderate molecular weight (406.5 g/mol), predicted logP in the drug-like range (~2.3–2.5), and balanced HBD/HBA count (2/5) [3], this compound is suitable as a validation standard for computational ADME prediction models. Its unsubstituted indole core eliminates confounding electronic effects from substituents that complicate QSAR model interpretation. Teams developing in silico models for blood-brain barrier penetration, CYP450 metabolism prediction, or hERG liability assessment can use this compound as a structurally transparent probe to calibrate model predictions against experimental data, given the extensive literature precedent for experimentally measured ADME parameters on closely related indole-2-carboxamide analogs [4][6].

Quote Request

Request a Quote for N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.